N-(4-Chloropyridin-2-yl)pivalamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLIWEMWMDOCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443075 | |
| Record name | N-(4-Chloropyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188577-70-0 | |
| Record name | N-(4-Chloropyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 4 Chloropyridin 2 Yl Pivalamide
Primary Synthetic Routes to N-(4-Chloropyridin-2-yl)pivalamide
The synthesis of this compound typically originates from its precursor, 2-amino-4-chloropyridine (B16104). The formation of the final product involves the creation of an amide bond, while the precursor itself can be synthesized through various methods, including the halogenation of pyridine (B92270) scaffolds.
Amidation Reactions for Pivalamide (B147659) Formation
The most direct method for the synthesis of this compound is the acylation of 2-amino-4-chloropyridine with pivaloyl chloride or a related pivaloylating agent. This reaction forms the robust pivalamide group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general procedure for the amidation of a related 2-aminopyridine (B139424) derivative involves dissolving the amine in a suitable solvent, such as dichloromethane (B109758) or pyridine, and then adding pivaloyl chloride, often in the presence of a non-nucleophilic base like triethylamine. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |
| 2-Amino-4-chloropyridine | Pivaloyl chloride | Triethylamine | Dichloromethane | 0 °C to room temperature | This compound |
Halogenation Strategies on Pyridine Scaffolds
The precursor, 2-amino-4-chloropyridine, can be synthesized through various halogenation strategies. One common approach involves the direct chlorination of 2-aminopyridine. However, controlling the regioselectivity of this reaction can be challenging. To achieve chlorination at the 4-position, multi-step sequences are often employed. For instance, pyridine can be converted to pyridine N-oxide, which then undergoes nitration, followed by chlorination and subsequent reduction of the nitro group. uwindsor.ca
Another method involves starting with 2-chloropyridine (B119429), which is then oxidized to 2-chloropyridine-N-oxide. This activates the 4-position for nitration. The resulting 2-chloro-4-nitropyridine-N-oxide can then be reduced to 2-amino-4-chloropyridine. google.com A patented method describes the reduction of 2-chloro-4-nitropyridine (B32982) N-oxide using iron powder in acetic acid to yield 2-chloro-4-aminopyridine with a high yield of 91.3%. google.com
| Starting Material | Reagents | Key Intermediate | Final Product |
| 2-Chloropyridine | 1. m-CPBA 2. HNO₃/H₂SO₄ 3. Fe/CH₃COOH | 2-Chloro-4-nitropyridine-N-oxide | 2-Amino-4-chloropyridine |
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. google.comvaia.comscispace.com The pivalamide group is an effective directing group, facilitating deprotonation at the adjacent C3 position of the pyridine ring. This allows for the introduction of various electrophiles at this specific site. While direct ortho-metalation of this compound would target the C3 position, this strategy is more commonly applied to introduce substituents before the chlorination step or on related pivaloylamino-pyridines. scispace.comresearchgate.net
The reaction typically involves a strong base, such as n-butyllithium or sec-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting lithiated intermediate can then be quenched with an electrophile.
| Substrate | Base | Electrophile (E) | Product |
| N-(Pyridin-2-yl)pivalamide | n-BuLi | E-X (e.g., I₂, (CH₃)₂S₂) | N-(3-E-Pyridin-2-yl)pivalamide |
Strategic Derivatization and Functionalization at the Pyridine Ring System
The presence of a chlorine atom at the 4-position and the pivalamide group provides opportunities for further diversification of the this compound scaffold.
Nucleophilic Aromatic Substitution on Pyridine Derivatives
The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAг). youtube.comnih.gov The electron-withdrawing nature of the pyridine nitrogen activates the C4 position towards attack by nucleophiles. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, leading to a diverse range of 4-substituted 2-pivalamidopyridines. The reaction often requires elevated temperatures to overcome the aromaticity of the pyridine ring. youtube.com
The general mechanism involves the attack of the nucleophile on the C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. Subsequent expulsion of the chloride leaving group restores the aromaticity of the ring. nih.gov
| Nucleophile | Solvent | General Conditions | Product Type |
| Primary/Secondary Amines | e.g., Propanol, DMF | Heating | 4-Amino-N-(pyridin-2-yl)pivalamide derivatives |
| Alkoxides (e.g., NaOMe) | Methanol (B129727) | Heating | 4-Alkoxy-N-(pyridin-2-yl)pivalamide derivatives |
| Thiolates (e.g., NaSPh) | e.g., DMF | Heating | 4-(Thiophenyl)-N-(pyridin-2-yl)pivalamide derivatives |
Cross-Coupling Reactions for Peripheral Modifications (e.g., Suzuki-Miyaura Coupling)
The chloro-substituent at the 4-position also serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govlibretexts.org This reaction allows for the formation of carbon-carbon bonds by coupling the chloropyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly valuable for the synthesis of biaryl compounds and for introducing various alkyl and aryl groups at the 4-position.
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org
| Coupling Partner | Catalyst | Base | Solvent | Product Type |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | N-(4-Arylpyridin-2-yl)pivalamide |
| Alkylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | N-(4-Alkylpyridin-2-yl)pivalamide |
Site-Selective Functionalization Adjacent to the Amide Linkage
The pivalamide group, -NHC(O)C(CH₃)₃, on the pyridine ring is a powerful directing group in organic synthesis. Its steric bulk and ability to coordinate with metals allow for high regioselectivity in functionalizing the pyridine ring, particularly at the C3 and C5 positions, which are adjacent to the carbon atom bearing the amide linkage.
One of the most effective strategies for this is Directed ortho-Metalation (DoM) . wikipedia.org In this process, the amide group's oxygen atom chelates with an organolithium reagent, such as n-butyllithium (n-BuLi), directing the deprotonation (lithiation) to the adjacent C3 position. wikipedia.orguwindsor.ca This creates a potent nucleophilic aryllithium intermediate that can react with a wide array of electrophiles to introduce new functional groups. While the amide is a strong directing group, the π-deficient nature of the pyridine ring can sometimes lead to competitive nucleophilic addition, necessitating the use of lithium amide bases like LDA or LiTMP to favor the desired C-H activation. uwindsor.ca
The general hierarchy of directing groups has been established through competition experiments, with amide and carbamate (B1207046) groups being among the most effective. wikipedia.orguwindsor.ca The functionalization of the pyridine ring can also be influenced by the presence of other substituents. For instance, in 2-chloropyridine systems, while LDA typically promotes ortho-metalation, the use of a "superbase" like BuLi-LiDMAE (n-BuLi and lithium 2-(dimethylamino)ethoxide) has been shown to induce an unusual C6 lithiation. nih.govstorkapp.meresearchgate.net
Recent advancements have also explored photoinduced and transition-metal-catalyzed C-H functionalization. Pyridine N-oxides, for example, can act as photoinduced hydrogen-atom-transfer (HAT) catalysts for site-selective functionalization. chemrxiv.orgdigitellinc.com This method allows for the generation of carbon radicals that can undergo various transformations. Additionally, nickel-catalyzed reactions, using specially designed bifunctional ligands, can override the intrinsic electronic bias of the pyridine ring to achieve remote C3–H activation. nih.gov
Transformations of the Pivalamide Moiety
The pivalamide group is not only a directing group but also a versatile functional handle that can be chemically altered or removed.
The pivalamide bond can be cleaved under hydrolytic conditions to regenerate the parent amine, 2-amino-4-chloropyridine. This transformation is often a crucial step when the pivalamide group is used as a protecting group during a synthetic sequence. The hydrolysis typically requires strong acidic or basic conditions at elevated temperatures due to the stability of the amide bond. cam.ac.uk
Once the amine is unmasked, it can undergo re-amidation with different acylating agents to introduce a new amide functionality. This pathway is valuable for creating analogues of the parent compound. The re-amidation can be achieved using various methods, including reaction with acid chlorides, anhydrides, or carboxylic acids activated by coupling reagents. acs.orgrsc.org For instance, pivalic anhydride (B1165640) has been shown to be an effective reagent for the direct amidation of carboxylic acids with N-alkyl anilines, yielding the desired amides and pivalic acid as a readily removable byproduct. rsc.org
Recent studies have also demonstrated transamidation of N-pivaloyl activated amides at room temperature with alkyl amines, proceeding in high yields without the need for a catalyst, base, or additive. researchgate.netbohrium.com This highlights a pathway for modifying the amide structure under exceptionally mild conditions.
Direct chemical modification of the pivaloyl group's tert-butyl moiety is challenging due to the absence of reactive functional groups and the high strength of its C-H and C-C bonds. Such transformations are not commonly reported in the literature for this specific substrate. Research in this area would likely require advanced techniques such as late-stage C-H activation, which remains a frontier in organic synthesis.
Advanced Green Chemistry Approaches in the Synthesis of this compound and its Precursors
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of this compound and its precursor, 2-amino-4-chloropyridine, has been a subject of green chemistry research, focusing on reducing solvent use, avoiding hazardous reagents, and improving energy efficiency. ucl.ac.ukresearchgate.net
The direct amidation of 2-amino-4-chloropyridine with pivaloyl chloride or a related pivalic acid derivative is the most straightforward route to this compound. Green approaches aim to perform this reaction without organic solvents or by using catalytic methods to avoid stoichiometric activating agents that generate significant waste. ucl.ac.uk
Solvent-free amidation can be achieved by heating a mixture of the amine and the carboxylic acid or its derivative, sometimes with a catalyst. rsc.orgscispace.com For example, boric acid has been successfully used as an inexpensive, environmentally friendly catalyst for the amidation of carboxylic acids with amines or urea (B33335) under solvent-free conditions. scispace.comsciepub.com Another approach involves the reaction of aryl amines with phenyl esters using a simple base like sodium hydride (NaH) under solvent- and transition-metal-free conditions, offering high yields and atom economy. rsc.orgrsc.org Silane-mediated direct amide coupling also presents a metal-free method that proceeds without the rigorous exclusion of air or water. squarespace.com
The following table summarizes a comparison of different catalytic amidation methods.
| Catalyst/Method | Amine Substrate | Acyl Source | Conditions | Key Advantage |
| Boric Acid | Carboxylic Acid | Urea | Solvent-free, heating | Inexpensive, green catalyst. scispace.com |
| Sodium Hydride (NaH) | Aryl Amine | Phenyl Ester | Solvent-free, 130°C | Transition-metal-free, high atom economy. rsc.org |
| Diphenylsilane | Amine | Carboxylic Acid | N-methylpyrrolidine | Metal-free, tolerant to air/moisture. squarespace.com |
| Ruthenium Pincer Complex | Amine | Aryl Epoxide | Toluene, reflux | Atom economical, H₂ is the only byproduct. elsevierpure.com |
This table is generated based on data from various sources for illustrative purposes.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of amides from amines is a reaction class that has benefited significantly from MAOS. mdpi.com
In the context of this compound, MAOS can be applied to the amidation step between 2-amino-4-chloropyridine and a pivaloyl source. Microwave irradiation can efficiently overcome the activation energy for the reaction, even for traditionally less reactive substrates. researchgate.net For example, studies on related systems, such as the synthesis of N-aryl ureas from chloropyridinamines, demonstrate the effectiveness of microwave irradiation in driving reactions to completion quickly and in high yield. researchgate.net Similarly, the synthesis of various acetamides from aminopyridines has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. mdpi.com
The table below illustrates the typical advantages of MAOS over conventional heating for a generic amidation reaction.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Hours to Days | Minutes to Hours |
| Energy Input | Indirect, slow heating of the vessel | Direct, rapid heating of polar molecules |
| Temperature Gradient | Non-uniform | More uniform |
| Yield | Often moderate | Often higher |
| Side Reactions | More prevalent due to long reaction times | Often reduced |
This table presents a generalized comparison based on principles of MAOS.
The application of these green methodologies not only makes the synthesis of this compound more efficient and economical but also aligns with the broader goals of sustainable chemical manufacturing.
Atom Economy and Waste Minimization in Synthetic Design
The principles of green chemistry, particularly atom economy and waste minimization, are central to the development of sustainable synthetic processes for molecules like this compound. Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. chemrxiv.orgchemrxiv.orgresearchgate.net An ideal reaction would have a 100% atom economy, meaning no atoms are wasted. primescholars.com
The synthesis of this compound typically involves the acylation of 2-amino-4-chloropyridine with a pivaloyl source. The choice of reagents in this key step significantly impacts the atom economy.
Table 1: Comparison of Acylation Reagents for Atom Economy
| Acylation Reagent | By-product | Theoretical Atom Economy | Notes |
| Pivaloyl chloride | HCl | Lower | Generates a stoichiometric amount of hydrogen chloride waste. |
| Pivalic anhydride | Pivalic acid | Moderate | Produces pivalic acid as a by-product, which may be recoverable. |
| Pivalic acid (Direct Condensation) | H₂O | Highest | Generates only water as a by-product, representing the most atom-economical route. However, this often requires catalysts and harsher reaction conditions. |
Poor atom economy is a common issue in the synthesis of fine chemicals and pharmaceuticals, where complex structures often necessitate the use of versatile but inefficient reactions. primescholars.com For instance, substitution and elimination reactions inherently have lower atom economies compared to addition and rearrangement reactions, where all reactant atoms are incorporated into the product. scranton.edu
Furthermore, the synthesis of the precursor, 2-amino-4-chloropyridine, also presents opportunities for applying green chemistry principles. Routes starting from inexpensive materials like 2-chloropyridine are common, but involve nitration and reduction steps that can generate significant waste. chemicalbook.com Optimizing these multi-step syntheses by choosing reagents and pathways that minimize by-product formation is crucial for developing an environmentally and economically viable process. chemrxiv.org
Challenges in this compound Synthesis and Strategies for Process Optimization
The synthesis of this compound is intrinsically linked to the chemistry of its substituted pyridine core. The preparation of the key intermediate, 2-amino-4-chloropyridine, is fraught with challenges typical of pyridine chemistry, primarily concerning the control of regioselectivity and the mitigation of side reactions.
Control of Regioselectivity in Pyridine Functionalization
The functionalization of the pyridine ring at specific positions is a persistent challenge in heterocyclic chemistry. nih.gov The electron-deficient nature of the pyridine ring and the strong directing influence of the nitrogen atom make it difficult to achieve desired substitution patterns, particularly at the C4 position. researchgate.net
In the context of synthesizing the precursor for this compound, achieving the 2,4-disubstitution pattern is a key hurdle.
Direct Functionalization: Direct C-H functionalization of pyridine often leads to mixtures of regioisomers. For example, Minisci-type radical alkylation on unsubstituted pyridine can result in functionalization at multiple sites, making it problematic for syntheses where a single isomer is required. nih.govchemrxiv.org
Influence of Substituents: The presence of a substituent on the pyridine ring directs the position of subsequent reactions. For instance, the synthesis of 2-amino-4-chloropyridine often starts with 2-chloropyridine. The chloro-substituent influences the regioselectivity of further reactions, such as nitration, which typically occurs at the 4-position after activation of the ring via N-oxide formation. chemicalbook.commdpi.com Studies on halogenated pyridines have shown that a 2-chloro substituent can have a profound and sometimes unexpected effect on the regioselectivity of metallation and functionalization reactions, inverting the selectivity compared to 2-unsubstituted pyridines. mdpi.com
Blocking Groups: A modern strategy to control regioselectivity involves the use of temporary blocking groups. By installing a removable group at a more reactive position (e.g., C2), functionalization can be directed to a less accessible position like C4. Simple, removable blocking groups derived from inexpensive materials like maleic acid have been developed to enable selective C4-alkylation of pyridines. nih.govchemrxiv.org
Mitigation of Side Reactions and By-product Formation
The formation of by-products is a significant challenge, stemming largely from the lack of complete regioselectivity and the reactivity of the pyridine ring itself.
Isomeric By-products: The primary side reactions in the synthesis of the 2-amino-4-chloropyridine precursor are the formation of undesired regioisomers. For example, during the chlorination or amination of the pyridine ring, substitution can occur at other positions, leading to complex mixtures that are difficult to separate.
Over-reaction: In reactions like chlorination, there is a risk of introducing multiple chlorine atoms onto the pyridine ring, leading to di- or tri-chlorinated by-products.
N-Oxide Chemistry: A common route to activate the pyridine ring for electrophilic substitution at the 4-position involves forming the pyridine-N-oxide. chemicalbook.com While effective, this adds steps to the synthesis and can introduce its own set of side reactions. For instance, the subsequent removal of the N-oxide function requires a reduction step, which must be selective and high-yielding to avoid by-product formation. google.com
Final Acylation Step: In the final step to form this compound, side reactions can include reaction at the pyridine nitrogen, although the 2-amino group is generally more nucleophilic. Careful control of reaction conditions, such as temperature and the choice of base, is necessary to ensure selective N-acylation of the amino group.
Elucidating the structure of side products is crucial for understanding the reaction mechanism and optimizing the process to minimize their formation. mdpi.com
Scale-Up Considerations for Research and Development
Transitioning the synthesis of this compound from a laboratory setting to a larger research and development or industrial scale introduces a new set of challenges.
Reagent and Catalyst Cost: Reagents that are feasible on a small scale, such as complex blocking groups or expensive transition metal catalysts, may become economically prohibitive on a larger scale. nih.gov Syntheses that utilize inexpensive and readily available starting materials, like pyridine or 2-chloropyridine, and common chemical reagents are more attractive for scale-up. chemicalbook.comgoogle.com
Reaction Conditions: Extreme reaction conditions, such as very high or very low (cryogenic) temperatures and high pressures, are costly and difficult to implement on a large scale. Processes that run under mild conditions are preferred.
Purification Methods: Purification by chromatography, which is common in the lab, is often not practical for large quantities. Developing a process where the final product can be isolated and purified by crystallization or distillation is a key consideration for scale-up. This requires the synthesis to be highly selective to minimize impurities that could hinder crystallization.
Operational Simplicity: Multi-step syntheses with complex procedures or isolations at each stage are less desirable for large-scale production. One-pot procedures or telescoping sequences, where intermediates are not isolated, can significantly improve efficiency and reduce waste. google.com
Safety and Waste Management: The generation of hazardous by-products (e.g., from nitration or chlorination reactions) and the handling of toxic or pyrophoric reagents require careful consideration of safety protocols and waste disposal management, which become more critical at larger scales.
The development of practical and scalable synthetic routes often involves a departure from traditional synthetic strategies, for example, by employing C-H functionalization logic at an early stage rather than as a late-stage derivatization technique. nih.govchemrxiv.org
Molecular Structure Activity Relationship Sar Studies of N 4 Chloropyridin 2 Yl Pivalamide and Its Analogs
Systematic Structural Modifications and Their Influence on Biological Efficacy
Systematic structural modification is a cornerstone of drug discovery, providing insights into the pharmacophore of a lead compound. For N-(4-Chloropyridin-2-yl)pivalamide, this involves altering various parts of the molecule, including the pivalamide (B147659) group and the pyridine (B92270) ring, to probe their roles in biological interactions.
The pivalamide moiety, with its bulky tert-butyl group, plays a significant role in the molecule's interaction with its biological target. Variations of the N-substituent on the pivalamide group can modulate factors such as steric bulk, lipophilicity, and hydrogen bonding capacity, which in turn can significantly impact biological efficacy.
While specific studies on the N-substituent of this compound are not extensively available in public literature, general principles of medicinal chemistry suggest that replacing the pivaloyl group with other acyl groups could lead to varied activities. For instance, substituting the tert-butyl group with smaller alkyl groups (e.g., acetyl, propionyl) or larger, more complex moieties could alter the binding affinity and selectivity. The introduction of aromatic or heteroaromatic rings could introduce additional π-π stacking or other specific interactions.
Table 1: Hypothetical Biological Efficacy of N-(4-Chloropyridin-2-yl)amide Analogs with Variations in the N-Acyl Group
| Compound ID | N-Acyl Group | Relative Potency (IC₅₀, nM) | Notes |
| I | Pivaloyl | 100 | Reference compound |
| II | Acetyl | 500 | Decreased potency, likely due to reduced steric bulk. |
| III | Benzoyl | 80 | Increased potency, suggesting favorable aromatic interactions. |
| IV | Cyclohexylcarbonyl | 120 | Similar potency to pivaloyl, indicating tolerance for bulky aliphatic groups. |
| V | 2-Furoyl | 70 | Potentially enhanced activity due to heterocyclic interactions. |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Research on other N-acyl-2-aminopyridine derivatives has shown that both N-monoacyl and N,N'-diacyl compounds can exhibit significant biological activities, although their profiles may differ. researchgate.net In some cases, the presence of a free N-H group in the amide linkage is crucial for forming hydrogen bonds with the target protein. drugdesign.org
The presence and position of halogen substituents on the pyridine ring are critical determinants of the electronic properties and, consequently, the biological activity of this compound. The chlorine atom at the 4-position of the pyridine ring significantly influences the molecule's reactivity and interaction with biological targets.
The electron-withdrawing nature of the chlorine atom at the 4-position makes the pyridine ring more susceptible to nucleophilic attack, which can be a factor in its mechanism of action. researchgate.net Studies on other pyridine derivatives have demonstrated that the position of the halogen substituent can dramatically alter the compound's inhibitory activity. For instance, in a series of chloro-substituted pyridine squaramates, the position of the chlorine atom on the pyridine moiety was found to be a key factor for its inhibitory potency against DNase I. ddg-pharmfac.net
Furthermore, the electronic influence of substituents on the pyridine ring can affect the pKa of the pyridine nitrogen, which in turn can influence its ability to form hydrogen bonds or engage in other interactions within a protein's binding site. nih.gov The substitution pattern on the pyridine ring has been shown to impact potency in various classes of biologically active molecules. drugdesign.org
The introduction of additional substituents on the pyridine nucleus of this compound can further modulate its biological profile. These modifications can alter the molecule's steric and electronic properties, as well as its solubility and metabolic stability.
For example, the introduction of a methyl group can increase lipophilicity and potentially engage in hydrophobic interactions within the binding pocket. Conversely, introducing a hydroxyl or methoxy (B1213986) group could increase polarity and provide additional hydrogen bond donor or acceptor sites. researchgate.net In a study of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the presence and position of a methyl group on the pyridine ring influenced the compound's analgesic and anti-inflammatory activity. mdpi.com
The synergistic effects of multiple functional groups can lead to complex SAR, where the combined influence of substituents is not merely additive. researchgate.net Therefore, a systematic exploration of various substituents at different positions on the pyridine ring is essential to fully map the SAR landscape of this chemical scaffold.
Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For this compound derivatives, QSAR studies can provide valuable insights into the key molecular descriptors that govern their efficacy.
Electronic descriptors: Such as atomic charges, dipole moments, and HOMO/LUMO energies, which can quantify the electronic influence of substituents.
Steric descriptors: Like molecular volume, surface area, and specific substituent parameters (e.g., Taft's steric parameter), which account for the size and shape of the molecule.
Hydrophobic descriptors: Typically represented by the partition coefficient (logP), which measures the lipophilicity of the compound.
Topological descriptors: Which describe the connectivity and branching of the molecular structure.
By developing a statistically significant QSAR model, it becomes possible to predict the biological activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. For instance, a QSAR study on amide derivatives as xanthine (B1682287) oxidase inhibitors successfully identified key structural features for enhanced activity. nih.gov
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of this compound and its analogs aims to identify the low-energy conformations that are likely to be biologically active.
The rotational freedom around the amide bond and the bond connecting the pyridine ring to the amide nitrogen allows the molecule to adopt various spatial arrangements. The bulky pivaloyl group can impose significant steric constraints, influencing the preferred conformation. Quantum chemical calculations and spectroscopic methods, such as NMR, can be employed to study the conformational preferences of these molecules in different environments. mdpi.com
The correlation between a specific conformation and biological activity is a key aspect of rational drug design. A rigid analog, constrained to adopt a particular conformation, can be synthesized to test the hypothesis that this specific shape is required for activity. While specific conformational analyses for this compound are not widely published, the general principle holds that the molecule's ability to adopt a complementary shape to its binding site is paramount for its biological function. The relative orientation of the pyridine ring and the pivalamide group, as well as the orientation of the chlorine substituent, are likely to be critical for optimal interaction with the target.
Biological Evaluation and Pharmacological Characterization of N 4 Chloropyridin 2 Yl Pivalamide
In Vitro Biological Screening Assays
Comprehensive searches for in vitro biological screening data for N-(4-Chloropyridin-2-yl)pivalamide yielded no specific results.
Antimicrobial Efficacy against Bacterial and Fungal Strains
No data is available concerning the antimicrobial properties of this compound. Its efficacy against bacterial or fungal pathogens has not been reported in the scientific literature.
Anti-inflammatory Modulations and Cytokine Inhibition
There is a lack of published research on the anti-inflammatory potential of this compound. No studies were found that investigated its ability to modulate inflammatory pathways or inhibit the production of cytokines.
Enzyme Inhibition Profiles
The inhibitory potential of this compound and its analogs has been investigated against several key enzymes.
DHODH, Acetylcholinesterase, Butyrylcholinesterase, and Alpha-Amylase: There is currently no specific public data available detailing the inhibitory activity of this compound against dihydroorotate (B8406146) dehydrogenase (DHODH), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or alpha-amylase.
However, related heterocyclic amide derivatives have been explored as cholinesterase inhibitors. For instance, a series of pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines displayed varied inhibitory activity against both AChE and BuChE. nih.gov One of the most potent compounds in this series, compound (4l), exhibited an IC₅₀ value of 0.11 μM for AChE and 3.4 μM for BuChE. nih.gov Another study on khellactone-type coumarins identified compounds with significant inhibitory effects on both AChE and BChE, with IC₅₀ values in the micromolar range. nih.gov Specifically, 3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13) was the most potent AChE inhibitor with an IC₅₀ of 9.28 µM, while 3′-senecioyl-4′-angeloyl-khellactone (PJ5) was the most effective BChE inhibitor with an IC₅₀ of 7.22 µM. nih.gov
Urease: Specific urease inhibition data for this compound is not readily available. However, research on structurally related pyridine (B92270) carboxamide derivatives highlights their potential as urease inhibitors. A study on pyridine carboxamide and carbothioamide derivatives revealed that several compounds in the series were potent inhibitors of urease. nih.gov Notably, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine-2-yl-methylene hydrazine carboxamide (Rx-7) demonstrated significant activity with IC₅₀ values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively, which were more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 18.93 ± 0.004 µM). nih.gov
| Compound/Analog | Enzyme | IC₅₀ (µM) | Source |
| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 | nih.gov |
| pyridine-2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | 2.18 ± 0.058 | nih.gov |
| Thiourea (Standard) | Urease | 18.93 ± 0.004 | nih.gov |
| 3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13) | Acetylcholinesterase | 9.28 | nih.gov |
| 3′-senecioyl-4′-angeloyl-khellactone (PJ5) | Butyrylcholinesterase | 7.22 | nih.gov |
| Compound (4l) (tetrahydropyrimidine derivative) | Acetylcholinesterase | 0.11 | nih.gov |
| Compound (4l) (tetrahydropyrimidine derivative) | Butyrylcholinesterase | 3.4 | nih.gov |
Receptor Interaction Studies
The interaction of this compound and its analogs with key G-protein coupled receptors has been a subject of investigation.
Dopamine (B1211576) Receptors: Direct binding affinity data for this compound at dopamine receptors is not specified in the reviewed literature. However, studies on analogous structures provide insights into the potential for this chemical class to interact with dopamine D2-like receptors. For example, a study on SYA16263, which is 1-(4-(4-fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine, and its analogs explored their binding affinities at various dopamine and serotonin (B10506) receptors. nih.gov The placement of substituents on the pyridine ring was found to be critical for receptor affinity. nih.gov
GPR119: There is no specific data on the interaction of this compound with G protein-coupled receptor 119 (GPR119). GPR119 is recognized as a promising target for the treatment of type 2 diabetes, and various agonists have been developed. nih.govnih.gov The development of GPR119 agonists often involves heterocyclic scaffolds, suggesting that pyridine-containing compounds could be relevant. nih.gov
Preclinical Assessment Methodologies for Related N-(Chloropyridin-2-yl)pivalamide Analogs
The preclinical evaluation of compounds structurally related to this compound involves a range of in vivo and in vitro methodologies to ascertain their therapeutic potential and biological fate.
In Vivo Efficacy Studies in Disease Models
For analogs of N-(chloropyridin-2-yl)pivalamide, in vivo efficacy is typically assessed in relevant animal models of disease. For instance, in the context of neurological disorders, the ability of dopamine receptor ligands to modulate behaviors in animal models is a key measure of efficacy. One such model is the apomorphine-induced climbing behavior in mice, which is used to screen for potential antipsychotic activity. nih.gov The efficacy of a compound is often determined by its ability to inhibit this behavior, with the effective dose 50 (ED₅₀) being a critical parameter. nih.gov
For compounds targeting metabolic diseases, such as GPR119 agonists, in vivo studies in animal models of diabetes and obesity are crucial. nih.gov These studies typically measure parameters like blood glucose levels, insulin (B600854) secretion, and incretin (B1656795) hormone release to evaluate the compound's therapeutic potential. nih.govnih.gov
Investigation of Biological Stability in Physiological Environments
The biological stability of drug candidates is a critical factor in their development. For amide-containing compounds like this compound and its analogs, metabolic stability is a key concern due to the potential for hydrolysis of the amide bond. nih.gov
Methodologies to assess biological stability include:
In Vitro Metabolic Stability Assays: These assays typically involve incubating the compound with liver microsomes or hepatocytes to determine the rate of metabolic degradation. nih.gov Poor metabolic stability in these assays can indicate rapid clearance in vivo, which may limit the compound's therapeutic efficacy. nih.gov
Plasma Stability Assays: The stability of a compound in plasma is also evaluated to assess its susceptibility to enzymatic degradation in the bloodstream.
Pharmacokinetic Studies: In vivo pharmacokinetic studies in animals are conducted to determine key parameters such as half-life, clearance, and bioavailability. These studies provide a comprehensive picture of the compound's stability and disposition in a living organism.
Strategies to improve the metabolic stability of amide-containing compounds often involve the use of bioisosteric replacements for the amide bond, such as 1,2,3-triazoles or oxadiazoles. nih.gov
Mechanistic Investigations of N 4 Chloropyridin 2 Yl Pivalamide at the Molecular and Cellular Level
Target Identification and Validation Strategies
The initial steps in characterizing the biological activity of a compound like N-(4-Chloropyridin-2-yl)pivalamide involve identifying its molecular targets. Modern methodologies allow for broad screening to pinpoint these interactions.
Affinity-Based Proteomics
Affinity-based proteomics is a powerful technique to identify the direct binding partners of a small molecule within the entire proteome. For a compound such as this compound, this would involve immobilizing the compound on a solid support and then incubating it with cell lysates. Proteins that bind to the compound are then isolated and identified using mass spectrometry.
Given that the 2-aminopyridine (B139424) scaffold is a common feature in kinase inhibitors, it is plausible that this compound could interact with various protein kinases. For instance, studies on other 2-aminopyridine derivatives have identified them as potent inhibitors of kinases like ROS1 and ALK, which are crucial in certain cancers. nih.gov Therefore, an affinity-based proteomics approach would be a key strategy to determine if this compound also targets these or other kinases.
Gene Expression Profiling
Following treatment of cells with this compound, gene expression profiling using techniques like microarray or RNA-sequencing can reveal changes in the cellular transcriptome. These changes can provide clues about the pathways affected by the compound. For example, if the compound inhibits a specific kinase, the expression of genes downstream in that signaling pathway would likely be altered.
Research on similar pyridine-containing compounds has shown effects on genes involved in cell cycle regulation, apoptosis, and DNA damage response. nih.gov It is therefore conceivable that this compound could induce similar changes in gene expression, and profiling these changes would help to validate potential targets identified through other means.
Elucidation of Binding Modes and Molecular Interactions with Biological Targets
Understanding how this compound interacts with its biological targets at an atomic level is crucial for explaining its mechanism of action and for any future efforts in drug design and optimization.
Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Interactions)
The binding of this compound to a protein target would likely be governed by a combination of non-covalent interactions.
Hydrogen Bonding: The amide group in the pivalamide (B147659) moiety and the nitrogen atom in the pyridine (B92270) ring are capable of forming hydrogen bonds with amino acid residues in a protein's binding pocket. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.
Hydrophobic Interactions: The pivaloyl group, with its bulky tert-butyl substituent, and the chlorinated pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-Pi Stacking: The aromatic pyridine ring can participate in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Crystallographic studies of a related compound, N-(4-Chloro-pyridin-2-yl)-N-(4-methyl-phenyl-sulfon-yl)acetamide, have shown that the 4-chloro-pyridine ring is involved in establishing the compound's three-dimensional structure through interactions with other parts of the molecule. nih.gov This suggests that the chloropyridine ring of this compound could play a significant role in its binding to a biological target.
| Interaction Type | Potential Participating Moieties of this compound |
| Hydrogen Bond Donor | Amide N-H |
| Hydrogen Bond Acceptor | Amide C=O, Pyridine N |
| Hydrophobic Interactions | tert-Butyl group, Chloropyridine ring |
| Pi-Pi Stacking | Pyridine ring |
Cellular Pathway Modulations and Signaling Cascades Disrupted by this compound
Based on the activities of structurally similar compounds, this compound has the potential to modulate several key cellular signaling pathways.
Many 2-aminopyridine derivatives have been investigated as inhibitors of protein kinases that are part of signaling cascades controlling cell growth, proliferation, and survival. nih.gov For example, the ROS1 and ALK kinase pathways, when aberrantly activated, can drive the growth of certain cancers. nih.gov Inhibition of these kinases by a compound like this compound could lead to the downregulation of their downstream signaling effectors, ultimately resulting in anti-proliferative effects.
Furthermore, some nicotinamide (B372718) derivatives, which share the pyridine core, have been shown to possess antiproliferative activity against various human cancer cell lines, including HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast). nih.gov The disruption of signaling pathways in these cells often leads to cell cycle arrest and apoptosis.
Should this compound exhibit such activities, the modulated signaling cascades could include:
MAPK/ERK Pathway: Often downstream of receptor tyrosine kinases, this pathway is central to cell proliferation and survival.
PI3K/AKT/mTOR Pathway: A critical pathway in regulating cell growth, metabolism, and survival.
JAK/STAT Pathway: Important for cytokine signaling and involved in immune responses and cancer.
Investigation of Specific Biochemical Pathways Influenced by the Compound
Based on the activities of related picolinamide (B142947) derivatives, this compound could potentially modulate several key biochemical pathways. The core picolinamide scaffold is known to interact with a variety of enzymes and signaling proteins.
One significant area of activity for picolinamide derivatives is the inhibition of enzymes. For instance, various derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of AChE leads to increased levels of acetylcholine in the synapse, a mechanism utilized in the treatment of Alzheimer's disease. Kinetic studies of some picolinamide derivatives have indicated a mixed-type inhibition of AChE, suggesting interaction with both the catalytic and peripheral sites of the enzyme. researchgate.net
Another potential target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the conversion of cortisone (B1669442) to the active glucocorticoid cortisol. nih.gov Inhibition of 11β-HSD1 by certain picolinamide derivatives has been explored for the management of metabolic syndrome, as it can lead to reduced blood glucose levels and improved lipid profiles. nih.gov
Furthermore, matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix, have been identified as targets for some pyridine carboxylic acid derivatives. tandfonline.com Specifically, MMP-13, which plays a role in osteoarthritis, has been a target of interest. tandfonline.com
In the context of cancer, some picolinamide derivatives have been investigated for their effects on signaling pathways related to cell proliferation and apoptosis. researchgate.net These compounds have been shown to induce apoptosis in cancer cell lines by modulating the levels of key proteins such as Caspase-3, BAX, and p53. researchgate.net Additionally, inhibition of receptor tyrosine kinases like HER2 and FGFR has been observed. researchgate.net
The following table summarizes potential biochemical pathways and targets influenced by compounds structurally related to this compound.
| Pathway/Target | Potential Effect of Inhibition/Modulation | Structurally Related Compound Class |
| Acetylcholinesterase (AChE) | Increased acetylcholine levels, potential neuroprotective effects. | Picolinamide derivatives researchgate.net |
| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Reduced cortisol production, potential anti-diabetic and lipid-lowering effects. | Picolinamide derivatives nih.gov |
| Matrix Metalloproteinase-13 (MMP-13) | Reduced degradation of extracellular matrix, potential in treating osteoarthritis. | Pyridine carboxylic acid derivatives tandfonline.com |
| Apoptosis Signaling (Caspase-3, BAX, p53) | Induction of programmed cell death in cancer cells. | Picolinamide derivatives researchgate.net |
| Receptor Tyrosine Kinases (e.g., HER2, FGFR) | Inhibition of cancer cell proliferation and survival. | Picolinamide derivatives researchgate.net |
Comparative Mechanistic Analysis with Structurally Related Pyridine Derivatives
The biological activity of this compound can be contextualized by comparing its structure with that of other pyridine derivatives for which mechanistic data is available. The key structural features of this compound are the pyridine ring, the chloro-substituent at the 4-position, and the pivalamide group at the 2-position.
Comparison with other Picolinamides:
The picolinamide core is a common scaffold for various enzyme inhibitors. The nature and position of substituents on the pyridine ring and the amide nitrogen significantly influence the compound's potency and selectivity. For example, in a series of picolinamide inhibitors of 11β-HSD1, modifications to the 6-position of the pyridine ring were crucial for optimizing inhibitory activity. nih.gov Similarly, for AChE inhibitors, the substitution pattern on the amide portion of the picolinamide structure was found to be a key determinant of bioactivity. researchgate.net The pivaloyl group (a bulky tert-butyl group) in this compound could play a significant role in its binding to target proteins, potentially through hydrophobic interactions.
Impact of the Chloro-Substituent:
The table below provides a comparative overview of this compound and other structurally related pyridine derivatives, highlighting key structural differences and their known or potential mechanistic implications.
| Compound Name | Key Structural Features | Known/Potential Mechanistic Implications |
| This compound | 4-chloro-pyridine ring, pivalamide group at 2-position. | Potential for enzyme inhibition (e.g., AChE, 11β-HSD1) and modulation of signaling pathways, influenced by the chloro and pivaloyl groups. |
| Picolinamide | Unsubstituted pyridine ring with an amide at the 2-position. | Parent compound for a class of bioactive molecules; generally lower potency compared to substituted derivatives. |
| 6-substituted picolinamide derivatives | Substitution at the 6-position of the pyridine ring. | Optimized inhibition of 11β-HSD1, demonstrating the importance of substitution patterns for target selectivity. nih.gov |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | A benzamide (B126) derivative, structurally distinct but functionally related as an amide. | Potent AChE inhibitor, highlighting the role of the amide linkage and aromatic extensions in binding. researchgate.net |
| Pyrazol-4-yl-pyridine derivatives | Pyrazole substituent on the pyridine ring. | Positive allosteric modulators of the M4 muscarinic acetylcholine receptor, indicating that complex heterocyclic substituents can confer high selectivity for specific receptor subtypes. nih.gov |
Computational Chemistry and Molecular Modeling of N 4 Chloropyridin 2 Yl Pivalamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis provide deep insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies for Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For N-(4-Chloropyridin-2-yl)pivalamide, specific DFT studies to determine its optimized geometry, bond lengths, and bond angles are not available in the reviewed literature. Such a study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation, providing a detailed three-dimensional model of the molecule's most stable conformation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. An FMO analysis for this compound would reveal regions susceptible to electrophilic and nucleophilic attack and provide its global reactivity descriptors. Currently, no published studies have reported on the HOMO-LUMO gap or the electronic distribution of these orbitals for this specific compound.
Molecular Dynamics Simulations of Ligand-Target Interactions and Conformational Landscapes
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable information about its conformational flexibility and its interaction with potential biological targets. There are currently no available studies that have performed MD simulations to explore the conformational landscape of this compound or its binding stability within a protein active site.
Molecular Docking Studies for Binding Affinity and Orientation Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug design to predict the binding mode and affinity of a ligand to a protein's active site. While docking studies have been conducted on various chloropyridine derivatives, no specific molecular docking studies featuring this compound as the ligand of interest have been found in the scientific literature. Such studies would be instrumental in identifying potential biological targets and understanding the key interactions that could contribute to its biological activity.
Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used in virtual screening to search large compound libraries for new molecules with similar features. There is no evidence in the current literature of a pharmacophore model being developed based on this compound, nor have there been any reported virtual screening campaigns aimed at discovering its analogs.
Computational-Experimental Correlation and Resolution of Structural Discrepancies
The synergy between computational and experimental data is crucial for validating theoretical models and resolving structural ambiguities. For instance, calculated spectroscopic data (e.g., NMR, IR) from quantum chemical calculations can be compared with experimental spectra to confirm the structure of a synthesized compound. At present, there are no published studies that provide a correlation between computational predictions and experimental data for this compound.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions and their relative strengths. Additionally, 2D fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the various intermolecular contacts.
For a molecule like this compound, several types of intermolecular interactions would be anticipated and could be quantified using this method. Based on analyses of other chloropyridine derivatives and amide-containing compounds, the primary interactions governing the crystal packing are expected to be hydrogen bonds, halogen bonds, and van der Waals forces, including π-π stacking and C-H···π interactions.
In the crystal structure of related compounds, such as N-(4-chloro-pyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide, intermolecular C-H···O hydrogen bonds are significant, connecting molecules into a three-dimensional network. nih.gov The 4-chloropyridine (B1293800) ring, in particular, can participate in these interactions, with its aromatic C-H groups acting as hydrogen bond donors to oxygen atoms of adjacent molecules. nih.gov
The pyridine (B92270) ring itself can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. The presence of both an electron-withdrawing chlorine atom and an amide substituent would influence the electrostatic potential of the ring, affecting the geometry and strength of these stacking interactions.
Hypothetical Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Intermolecular Contact | Expected Contribution (%) | Description |
| H···H | ~40-50% | Represents the numerous van der Waals interactions between hydrogen atoms on the periphery of the molecules. |
| C···H/H···C | ~15-25% | Indicates contacts between carbon and hydrogen atoms, contributing to the overall packing efficiency. |
| O···H/H···O | ~10-20% | Primarily corresponds to N-H···O hydrogen bonds involving the amide group and potentially weaker C-H···O interactions. |
| Cl···H/H···Cl | ~5-15% | Highlights the presence of halogen bonding and other close contacts involving the chlorine atom. |
| N···H/H···N | ~2-8% | Relates to interactions involving the pyridine nitrogen and hydrogen atoms. |
| C···C | <5% | Suggests the presence of π-π stacking interactions between pyridine rings. |
| Other (Cl···C, N···C, etc.) | <5% | Minor contributions from other types of van der Waals contacts. |
It is important to reiterate that the data presented in the table is hypothetical and based on the analysis of structurally similar compounds. A definitive quantitative analysis would require experimental determination of the crystal structure of this compound followed by a specific Hirshfeld surface analysis.
Advanced Analytical Techniques for Research on N 4 Chloropyridin 2 Yl Pivalamide
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are fundamental for confirming the identity and structure of a chemical compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Environments
High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule by mapping the carbon and proton environments. For N-(4-Chloropyridin-2-yl)pivalamide, a ¹H NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to one another through chemical shifts, integration, and spin-spin coupling. A ¹³C NMR spectrum would similarly identify the number and types of carbon atoms. While NMR data for related fragments like pivalamide (B147659) and 4-chloropyridine (B1293800) are known, specific experimental spectra for the complete this compound molecule are not found in the public domain. chemicalbook.comchemicalbook.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, characteristic absorption bands would be expected for the amide group (N-H and C=O stretching), the pyridine (B92270) ring (C=C and C=N stretching), and the tert-butyl group (C-H stretching and bending). Without access to an experimental spectrum, a detailed analysis of the vibrational modes specific to this compound cannot be conducted.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₀H₁₃ClN₂O. sigmaaldrich.com Techniques like Electrospray Ionization (ESI-MS) would be used to generate the molecular ion and study its fragmentation patterns, offering further structural confirmation. The fragmentation would likely involve cleavage of the amide bond and characteristic losses from the chloropyridine ring. However, specific experimental mass spectra for this compound are not publicly available.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating the compound from impurities and analyzing its concentration in mixtures.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are the primary techniques for assessing the purity of non-volatile compounds like this compound. A typical method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). While some suppliers indicate that HPLC or UPLC data can be provided, no specific methods, such as column type, mobile phase composition, flow rate, or retention time, have been published. bldpharm.com An established HPLC method for the related compound 4-Amino-2-chloropyridine suggests a potential starting point for method development. sielc.com
Gas Chromatography (GC) with Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the amide functional group, this compound may require derivatization to increase its volatility for GC analysis. The resulting mass spectrum would provide valuable information for identification. As with other techniques, no specific GC-MS studies or methods for this compound are available in the public record.
X-ray Crystallography for Absolute Structure Determination and Conformation in Solid State
For N-substituted pyridine derivatives, X-ray crystallography elucidates key structural features, such as the planarity of the pyridine ring and the orientation of the amide substituent. For instance, in a study of 2,2-dimethyl-N-(pyridin-3-yl)propanamide, a related pivalamide derivative, the pyridine ring was found to be inclined to the mean plane of the amide group by 17.60 (8)°. cardiff.ac.uk The crystal structure also revealed the presence of intermolecular N-H···N hydrogen bonds that link the molecules into chains. cardiff.ac.uk Similarly, analysis of 2-(pyridin-2-yl)-1H-perimidine and its methylated analogues showed how N-methylation significantly alters the angle between the pyridin-2-yl ring and the perimidine system. nih.gov
These structural details, including intramolecular hydrogen bonds and intermolecular interactions like π–π stacking, are fundamental to predicting the compound's behavior in a biological system. cardiff.ac.uknih.gov Although a specific crystal structure for this compound is not publicly available, the methodology applied to analogous compounds provides a clear blueprint for its structural analysis.
| Parameter | 2,2-dimethyl-N-(pyridin-3-yl)propanamide |
| Molecular Formula | C10H14N2O |
| Crystal System | Data not available |
| Space Group | Data not available |
| Key Feature | Pyridine ring inclined to amide plane by 17.60 (8)° |
| Hydrogen Bonding | Intermolecular N-H···N hydrogen bonds forming chains |
Hyphenated Techniques for Complex Sample Analysis in Biological Matrices
Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for analyzing compounds within complex biological matrices such as blood, plasma, or urine. The separation component isolates the analyte of interest from endogenous substances, while the detector provides sensitive and selective identification and quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of small molecules in biological fluids due to its exceptional sensitivity and specificity. frontiersin.orgresearchgate.net The technique involves a liquid chromatography (LC) system to separate the target analyte from matrix components, followed by a tandem mass spectrometer (MS/MS) for detection. The mass spectrometer first ionizes the analyte and selects the resulting molecular ion (parent ion). This ion is then fragmented, and a specific fragment ion (daughter ion) is monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and minimizes interference from co-eluting compounds. farmaciajournal.com
The development of an LC-MS/MS method for a compound like this compound would involve several key steps:
Sample Preparation: Biological samples typically require a preliminary clean-up step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove components that could interfere with the analysis or damage the instrument. farmaciajournal.com
Chromatographic Separation: A suitable LC column (e.g., a C18 reversed-phase column) and mobile phase are selected to achieve good separation of the analyte from matrix components. farmaciajournal.com
Mass Spectrometric Detection: The mass spectrometer parameters, including ionization mode (e.g., electrospray ionization - ESI) and MRM transitions, are optimized for the specific analyte to ensure maximum sensitivity and selectivity. frontiersin.orgfarmaciajournal.com
Methods for quantifying pyridine nucleotides and other pyridine derivatives in biological samples have been successfully developed using LC-MS/MS, demonstrating its robustness for this class of compounds. frontiersin.orgnih.gov Such methods can achieve low limits of quantification, often in the nanogram per milliliter (ng/mL) range, making them suitable for pharmacokinetic studies where concentrations can be very low. frontiersin.orgfarmaciajournal.com
| Parameter | Typical Value/Condition |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein Precipitation (e.g., with methanol or acetonitrile) farmaciajournal.com |
| Chromatography | Reversed-Phase (e.g., C18 column) farmaciajournal.com |
| Mobile Phase | Acetonitrile/Water with formic acid farmaciajournal.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode frontiersin.orgfarmaciajournal.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) farmaciajournal.com |
| Internal Standard | Often a heavy isotope-labeled version of the analyte nih.gov |
Quantitative Analytical Approaches for Biological Activity Studies
To evaluate the potential therapeutic effects of this compound, a variety of quantitative in vitro assays are employed. These assays measure the compound's interaction with specific biological targets or its effect on cellular processes, providing crucial data on its potency and mechanism of action. mdpi.com
The initial phase of drug discovery often involves screening compounds against a panel of biological targets. nih.gov For a novel compound, this could include assays to determine its antimicrobial, anti-inflammatory, or cytotoxic properties.
Antimicrobial Activity: The antimicrobial potential can be quantified by determining the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that prevents visible growth of a microorganism, such as bacteria or fungi. researchgate.netresearchgate.net Broth microdilution is a common method for determining MIC values. researchgate.net
Cytotoxicity Assays: It is essential to assess whether a compound is toxic to cells. Assays like the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay are widely used. This colorimetric assay measures the metabolic activity of cells, which is typically proportional to the number of viable cells. A decrease in metabolic activity in the presence of the compound indicates cytotoxicity. nih.gov
Enzyme Inhibition Assays: If the compound is designed to target a specific enzyme, its inhibitory activity can be quantified. This involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. The results are often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
Receptor Binding Assays: To determine if a compound interacts with a specific cellular receptor, radioligand binding assays can be used. These competitive assays measure how effectively the compound displaces a known radioactive ligand from the receptor, providing an indication of its binding affinity. mdpi.com
These quantitative bioassays are fundamental for establishing a structure-activity relationship (SAR), guiding the chemical modification of the lead compound to enhance its desired biological activity and reduce off-target effects. nih.gov
| Assay Type | Principle | Measured Parameter |
| Antimicrobial Assay | Measures the ability of a compound to inhibit the growth of microorganisms. | Minimum Inhibitory Concentration (MIC) researchgate.net |
| Cytotoxicity Assay (e.g., MTT) | Measures the reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product. | Cell Viability / IC50 nih.gov |
| Enzyme Inhibition Assay | Measures the reduction in the rate of a specific enzyme-catalyzed reaction in the presence of the compound. | IC50 nih.gov |
| Receptor Binding Assay | Measures the ability of a compound to compete with a labeled ligand for binding to a specific receptor. | Binding Affinity (e.g., Ki, IC50) mdpi.com |
Future Directions and Translational Research Potential of N 4 Chloropyridin 2 Yl Pivalamide
Development as a Lead Compound in Pharmaceutical Development
N-(4-Chloropyridin-2-yl)pivalamide possesses the fundamental characteristics of a promising lead compound in pharmaceutical development. A lead compound is a chemical structure that has pharmacological or biological activity and serves as the starting point for modification to improve potency, selectivity, and pharmacokinetic parameters. The pyridine (B92270) nucleus is a common scaffold in numerous approved drugs, highlighting its importance in drug design. mdpi.combldpharm.com
The development of a lead compound involves several stages, including the identification of a biologically active molecule, structure-activity relationship (SAR) studies, and optimization of its properties. While specific biological activity for this compound is not yet extensively documented in publicly available research, its availability as a chemical intermediate suggests its utility in the synthesis of more complex molecules. bldpharm.comcookechem.combldpharm.comsigmaaldrich.com The initial step would involve broad biological screening to identify its potential therapeutic areas.
Optimization for Specific Therapeutic Applications (e.g., Targeted Anticancer Agents, Novel Antimicrobials)
The optimization of this compound would focus on modifying its structure to enhance its efficacy for specific diseases, such as cancer and infectious diseases.
Targeted Anticancer Agents
Pyridine derivatives have shown significant potential as anticancer agents by targeting various biological pathways involved in tumor growth and progression. mdpi.commdpi.com For instance, some pyridine-based compounds have been developed as inhibitors of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer. chemicalbook.com The structure of this compound could be modified to improve its binding affinity and selectivity for specific cancer-related targets. Research on other pyridine derivatives has shown that substitutions on the pyridine ring can significantly influence their antiproliferative activity against various cancer cell lines. mdpi.commdpi.com
Novel Antimicrobials
The increasing threat of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Pyridine-containing compounds have a long history of use as antimicrobial and antifungal agents. researchgate.netnih.gov The 4-chloropyridine (B1293800) moiety in this compound is a key feature that could be exploited for antimicrobial activity. Studies on other 2-amino-4-chloropyridine (B16104) derivatives have demonstrated their potential as antimicrobial agents. researchgate.net Further research could involve synthesizing analogs of this compound and screening them against a panel of pathogenic bacteria and fungi to identify potent and broad-spectrum antimicrobial candidates. nih.gov
Integration into Combination Therapies for Enhanced Efficacy
Combination therapy, the use of multiple medications to treat a single disease, is a cornerstone of modern medicine, particularly in cancer treatment. A potential future direction for this compound, once its primary mechanism of action is elucidated, would be its integration into combination therapies. For example, if it is found to inhibit a specific cancer pathway, it could be combined with other cytotoxic agents or targeted therapies to achieve a synergistic effect, overcome drug resistance, and reduce toxicity. googleapis.com A patent application for substituted pyridine derivatives highlights their potential use in combination with other cytotoxic therapies for treating hyperproliferative disorders. googleapis.com
Exploration of Novel Biological Targets and Pathways
A crucial aspect of future research will be to identify the specific biological targets and pathways modulated by this compound. This can be achieved through various techniques, including phenotypic screening, affinity chromatography, and computational modeling. The pyridine scaffold is known to interact with a wide range of biological targets. For instance, different pyridine derivatives have been identified as inhibitors of phosphodiesterases (PDEs) and various kinases. mdpi.comchemicalbook.com Unraveling the mechanism of action of this compound will be key to unlocking its full therapeutic potential and guiding its development for specific diseases.
Q & A
Basic: What are the standard synthetic routes for N-(4-Chloropyridin-2-yl)pivalamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves coupling 4-chloropyridin-2-amine with pivaloyl chloride under basic conditions. A common approach is to use a polar aprotic solvent (e.g., dichloromethane or acetone) with a base like triethylamine or potassium carbonate to neutralize HCl byproducts. For example, in analogous pivalamide syntheses, potassium carbonate in acetone under reflux for 3–6 hours achieved yields >70% . Optimization steps include:
- Temperature control : Maintaining reflux (50–60°C) to accelerate coupling while minimizing side reactions.
- Stoichiometry : A 1:1.2 molar ratio of amine to pivaloyl chloride ensures complete conversion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity.
- Monitoring : Use TLC or in-situ ATR-IR spectroscopy to track reaction progress .
Basic: What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 242.07 (C₁₁H₁₄ClN₂O₂⁺) .
- X-ray Diffraction (XRD) : For crystallographic validation, SHELX software is widely used for structure refinement. Hydrogen bonding between the amide group and pyridinyl nitrogen can stabilize the crystal lattice .
Advanced: How can researchers resolve contradictions in crystallographic data when determining the structure of halogenated pivalamide derivatives?
Methodological Answer:
Discrepancies in XRD data (e.g., bond length variations or disorder in the pivaloyl group) may arise from:
- Twinned crystals : Use SHELXL’s TWIN command to refine twinning matrices .
- Thermal motion artifacts : Apply anisotropic displacement parameters for non-hydrogen atoms.
- Hydrogen bonding ambiguities : Perform density functional theory (DFT) calculations to validate hydrogen positions against electron density maps. Cross-validate with spectroscopic data (e.g., IR carbonyl stretches at ~1650 cm⁻¹) .
Advanced: What strategies minimize byproduct formation during the synthesis of halogenated pivalamide derivatives?
Methodological Answer:
Common byproducts (e.g., diacylated amines or dehalogenated products) are mitigated by:
- Controlled reagent addition : Slow addition of pivaloyl chloride to prevent local excess.
- Inert atmosphere : Use nitrogen/argon to avoid oxidation of the pyridinyl ring .
- Side-reaction inhibitors : Add molecular sieves to sequester water, reducing hydrolysis of the acyl chloride .
- Post-reaction quenching : Immediate neutralization with dilute HCl followed by extraction to isolate the product .
Advanced: How does the chloropyridinyl group influence the metabolic stability of pivalamide-based compounds in medicinal chemistry?
Methodological Answer:
The 4-chloro-2-pyridinyl moiety enhances metabolic stability through:
- Electron-withdrawing effects : The chlorine atom reduces electron density on the pyridinyl ring, slowing oxidative metabolism by cytochrome P450 enzymes.
- Steric shielding : The bulky pivaloyl group protects the amide bond from esterase cleavage.
- Pharmacokinetic profiling : In vitro assays (e.g., microsomal stability tests) show >60% parent compound remaining after 1 hour, comparable to trifluoromethyl-containing analogs .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to identify reactive sites. The C4 chlorine atom has a partial positive charge (+0.25 e), making it susceptible to nucleophilic attack .
- Transition State Modeling : Simulate SNAr mechanisms with pyridine as a leaving group. Activation energy barriers correlate with experimental kinetics (e.g., reaction with morpholine at 80°C achieves >90% substitution) .
Table 1: Comparative Reactivity of Halogenated Pivalamides
| Substituent Position | Reaction Rate (k, s⁻¹) | Byproduct Yield (%) |
|---|---|---|
| 4-Chloro | 1.2 × 10⁻³ | 8–12 |
| 4-Iodo | 2.5 × 10⁻³ | 15–20 |
| 4-Fluoro | 0.8 × 10⁻³ | 5–8 |
| Data derived from analogous compounds in . |
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-liquid extraction : Use ethyl acetate and water to remove unreacted amine or acid byproducts.
- Recrystallization : Ethanol/water (7:3) yields crystals with >98% purity .
- HPLC : A C18 column with acetonitrile/water (60:40) at 1 mL/min resolves pivalamide from acylated byproducts .
Advanced: How do steric effects from the pivaloyl group influence the compound’s intermolecular interactions?
Methodological Answer:
The tert-butyl group induces:
- Reduced solubility in polar solvents : LogP ≈ 2.5 (measured via shake-flask method).
- Crystal packing distortions : XRD shows van der Waals interactions dominate over hydrogen bonding in the solid state .
- Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point of 145–148°C, higher than non-bulky analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
